

YM-254890: A Technical Guide to a Potent G_{αq/11} Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YM-254890

Cat. No.: B1683496

[Get Quote](#)

Introduction

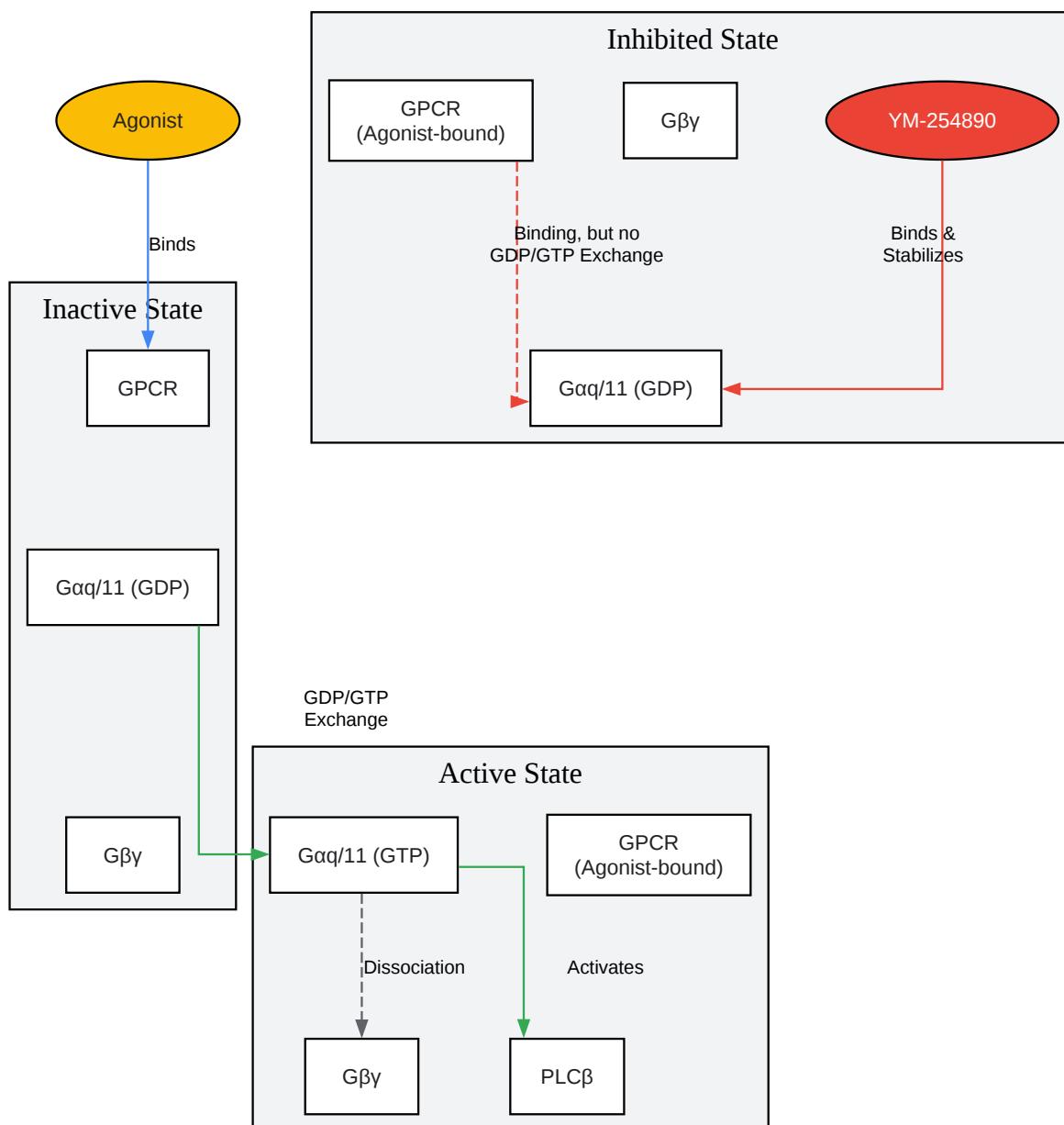
YM-254890 is a naturally occurring cyclic depsipeptide that has emerged as a critical pharmacological tool for the investigation of G protein-coupled receptor (GPCR) signaling pathways.^{[1][2]} Isolated from the culture broth of *Chromobacterium* sp. QS3666, this molecule is a highly potent and selective inhibitor of the G_{αq/11} subfamily of G proteins.^{[3][4]} Its ability to specifically block the activation of this particular G protein class has made it an invaluable asset in dissecting the complex signaling networks that govern a vast array of physiological and pathological processes, including thrombosis, hypertension, and cancer.^{[5][6][7]}

This technical guide provides an in-depth overview of **YM-254890** for researchers, scientists, and drug development professionals. It covers its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and a discussion of its applications and limitations.

Origin and Chemical Properties

YM-254890 is a complex macrocyclic molecule originally identified as a platelet aggregation inhibitor.^[8] It was isolated from a soil bacterium, *Chromobacterium* sp. QS3666, found in Tokyo, Japan.^[8] The total synthesis of **YM-254890** has been successfully achieved, which has not only confirmed its structure but also enabled the generation of various analogs for structure-activity relationship (SAR) studies.^[9]

Structurally, **YM-254890** is a cyclic depsipeptide, a class of molecules characterized by a ring structure containing both peptide and ester bonds. It shares significant structural similarity with another potent Gq/11 inhibitor, FR900359 (also known as UBO-QIC).[1][10]


Chemical Structure of **YM-254890**:

- Formula: C₄₆H₆₉N₇O₁₅
- Molecular Weight: 960.09 g/mol
- Appearance: A white to off-white solid.
- Solubility: Soluble in DMSO and ethanol.

Mechanism of Action

YM-254890 exerts its inhibitory effect by specifically targeting the α -subunits of the Gq/11 protein family (G α q, G α 11, and G α 14).[1][2] It functions as a guanine nucleotide dissociation inhibitor (GDI).[5][11] In the inactive state, the G α subunit is bound to guanosine diphosphate (GDP). Upon activation by a GPCR, the receptor catalyzes the exchange of GDP for guanosine triphosphate (GTP), leading to the dissociation of the G α -GTP subunit from the G β γ dimer and subsequent downstream signaling.

YM-254890 binds to a hydrophobic cleft located between the Ras-like and helical domains of the G α q subunit.[11] This binding event stabilizes the GDP-bound, inactive conformation of the G protein.[9][11] By preventing the release of GDP, **YM-254890** effectively locks the G protein in its "off" state, thereby blocking its activation by upstream GPCRs and inhibiting the entire downstream signaling cascade.[5][11] More recent studies suggest an additional "molecular adhesive" mechanism, where the inhibitor stabilizes the heterotrimeric G protein complex.[12]

[Click to download full resolution via product page](#)

Caption: Mechanism of **YM-254890** inhibition of Gq/11 signaling.

Potency and Selectivity

YM-254890 is widely recognized for its high potency and selectivity for the Gq/11 family of G proteins. However, it is important for researchers to be aware of conflicting reports regarding its selectivity profile.

Potency

The inhibitory potency of **YM-254890** has been quantified in various functional assays. The IC₅₀ values can vary depending on the cell type, the specific Gq-coupled receptor being studied, and the assay readout.

Assay Type	Receptor/Stimulus	Cell Type/System	IC ₅₀ (nM)	Reference(s)
Intracellular Ca ²⁺ Mobilization	P2Y ₁ Receptor	C6-15 cells	31	[3]
Intracellular Ca ²⁺ Mobilization	P2Y ₂ Receptor	Human Coronary Artery EC	50	[13]
IP ₁ Accumulation	M ₁ Receptor	CHO cells	95	[9][13]
Platelet Aggregation	ADP	Human Platelet-Rich Plasma	370 - 510	[3]
[³⁵ S]GTP _γ S Binding	Purified Gαq	In vitro assay	~100	[11]

Selectivity

Multiple studies have demonstrated that **YM-254890** is highly selective for Gαq, Gα11, and Gα14, with no significant activity against Gαs, Gαi/o, or Gα12/13 subfamilies at concentrations typically used to inhibit Gq/11.[1][11] It also does not inhibit the more distant Gq/11 family member, Gα15/16.[1][14]

However, a study using human coronary artery endothelial cells (HCAECs) reported that **YM-254890**, at a concentration of 30 nM, not only inhibited Gq signaling but also significantly suppressed cAMP elevation mediated by Gs-coupled receptors.[15][16] The same study suggested a biased inhibition of Gi/o signaling, where **YM-254890** abolished ERK1/2 activation

downstream of the Gi/o-coupled CXCR4 receptor but did not affect the receptor's ability to suppress cAMP production.[15][16]

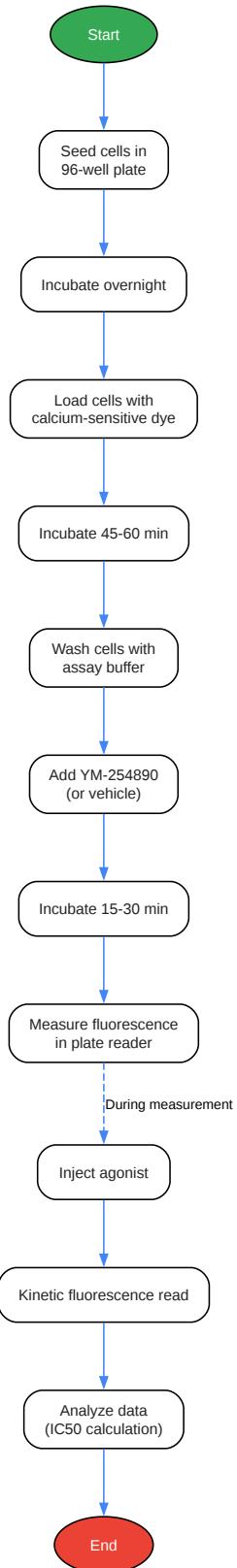
This suggests that the selectivity of **YM-254890** may be cell-type dependent or that it may have off-target effects at concentrations close to its IC₅₀ for Gq inhibition. Researchers should, therefore, carefully validate the selectivity of **YM-254890** in their specific experimental system.

Experimental Protocols

Two of the most common assays used to characterize the activity of **YM-254890** and other Gq/11 inhibitors are the intracellular calcium mobilization assay and the [³⁵S]GTPyS binding assay.

Intracellular Calcium Mobilization Assay

This cell-based assay measures the increase in intracellular calcium concentration that occurs upon activation of Gq-coupled GPCRs. The inhibition of this calcium flux by **YM-254890** is a direct measure of its inhibitory activity.


Materials:

- Cells expressing the Gq-coupled receptor of interest.
- Black-walled, clear-bottom 96-well or 384-well microplates.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
- Pluronic F-127 (for aiding dye solubilization).
- **YM-254890** stock solution (in DMSO).
- Agonist for the receptor of interest.
- A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

- Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
- Dye Loading:
 - Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
 - Remove the cell culture medium and add the dye loading solution to each well.
 - Incubate the plate for 45-60 minutes at 37°C or room temperature, protected from light.
[17]
- Compound Pre-incubation:
 - Wash the cells once with assay buffer.
 - Add assay buffer containing various concentrations of **YM-254890** (or vehicle control) to the wells.
 - Incubate for a predetermined time (e.g., 15-30 minutes) at the assay temperature.
- Agonist Stimulation and Measurement:
 - Place the plate in the fluorescence reader.
 - Establish a baseline fluorescence reading for several seconds.
 - Use the automated injector to add the agonist to the wells.
 - Immediately begin kinetic reading of fluorescence intensity over time (typically 1-3 minutes). The change in fluorescence corresponds to the intracellular calcium flux.
- Data Analysis:
 - Determine the peak fluorescence response for each well.

- Plot the peak response against the concentration of **YM-254890** to generate a dose-response curve and calculate the IC_{50} value.

[Click to download full resolution via product page](#)

Caption: Workflow for a typical intracellular calcium mobilization assay.

[³⁵S]GTPyS Binding Assay

This is a biochemical assay that directly measures the activation of G proteins in cell membranes. It utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPyS, which binds to the G α subunit upon activation. Inhibition of agonist-stimulated [³⁵S]GTPyS binding is a direct measure of G protein inhibition.

Materials:

- Cell membranes prepared from cells expressing the receptor of interest.
- Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
- Guanosine diphosphate (GDP).
- [³⁵S]GTPyS (radiolabeled).
- Unlabeled GTPyS (for non-specific binding determination).
- Agonist for the receptor of interest.
- **YM-254890** stock solution (in DMSO).
- 96-well microplates.
- Glass fiber filter mats.
- Vacuum filtration manifold.
- Scintillation counter.

Procedure:

- Reaction Setup: In a 96-well plate, add the following in order:

- Assay buffer.
- GDP (typically 10-30 μ M final concentration).[18]
- Varying concentrations of **YM-254890** (or vehicle).
- Agonist (or buffer for basal binding).
- Cell membranes (typically 5-20 μ g of protein per well).[18]
- Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor and agonist to bind.
- Initiate Reaction: Add [35 S]GTPyS to each well to start the binding reaction.
- Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.[18]
- Termination and Filtration:
 - Terminate the reaction by rapidly filtering the contents of the plate through a glass fiber filter mat using a vacuum manifold. This separates the membrane-bound [35 S]GTPyS from the unbound.
 - Quickly wash the filters several times with ice-cold wash buffer.
- Detection:
 - Dry the filter mat completely.
 - Add scintillation cocktail.
 - Count the radioactivity on the filter mat using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding (in the presence of excess unlabeled GTPyS) from total binding.

- Plot the percentage of agonist-stimulated specific binding against the concentration of **YM-254890** to determine the IC_{50} .

Applications in Research and Drug Discovery

YM-254890 is a cornerstone tool compound for:

- Target Validation: Confirming the involvement of Gq/11 signaling in a specific physiological or disease process.
- GPCR Deorphanization: Determining if a novel GPCR couples to the Gq/11 pathway.
- Pathway Dissection: Isolating the Gq/11-mediated signaling branch from other G protein-dependent pathways (e.g., Gs or Gi/o).
- Assay Development: Serving as a positive control for the development of high-throughput screens for new Gq/11 inhibitors.
- In Vivo Studies: Investigating the systemic effects of Gq/11 inhibition, although its therapeutic window may be narrow due to effects on blood pressure.^[6]

Conclusion and Future Perspectives

YM-254890 is a powerful and selective inhibitor of the Gq/11 family of G proteins. Its mechanism as a guanine nucleotide dissociation inhibitor is well-characterized, and it has proven to be an indispensable tool in pharmacology and cell biology. While its selectivity is generally considered high, researchers should be mindful of potential off-target effects, particularly on Gs signaling, and should validate its specificity within their experimental context. The development of **YM-254890** and related compounds has paved the way for a deeper understanding of Gq/11-mediated signaling and holds promise for the development of novel therapeutics targeting this critical pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate G_{q/11}-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [pubs.acs.org](#) [pubs.acs.org]
- 3. [medchemexpress.com](#) [medchemexpress.com]
- 4. An experimental strategy to probe G_q contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of YM-254890, a specific G(α)q/11 inhibitor, on thrombosis and neointima formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GTPyS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Structural basis for the specific inhibition of heterotrimeric G_q protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total synthesis and structure-activity relationship studies of a series of selective G protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [pubs.acs.org](#) [pubs.acs.org]
- 11. [pnas.org](#) [pnas.org]
- 12. The G protein inhibitor YM-254890 is an allosteric glue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. YM 254890 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 14. [pubs.acs.org](#) [pubs.acs.org]
- 15. [biorxiv.org](#) [biorxiv.org]
- 16. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Kinetic Fluorescence-based Ca²⁺ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators [jove.com]
- 18. [benchchem.com](#) [benchchem.com]
- To cite this document: BenchChem. [YM-254890: A Technical Guide to a Potent G_{q/11} Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1683496#ym-254890-as-a-gq-11-inhibitor\]](https://www.benchchem.com/product/b1683496#ym-254890-as-a-gq-11-inhibitor)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com